molecular formula C8H9BrClNO2 B6191997 7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride CAS No. 16081-48-4

7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride

Cat. No.: B6191997
CAS No.: 16081-48-4
M. Wt: 266.52 g/mol
InChI Key: AKWJMPXYCOKBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

16081-48-4

Molecular Formula

C8H9BrClNO2

Molecular Weight

266.52 g/mol

IUPAC Name

7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine;hydrochloride

InChI

InChI=1S/C8H8BrNO2.ClH/c9-5-3-6(10)8-7(4-5)11-1-2-12-8;/h3-4H,1-2,10H2;1H

InChI Key

AKWJMPXYCOKBJH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Br)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Bromination of 2,3-Dihydro-1,4-Benzodioxin-5-Amine

This method involves direct bromination of the parent amine. Key considerations include the choice of brominating agent, solvent system, and temperature to ensure regioselectivity at the 7-position.

Representative Protocol :

  • Substrate : 2,3-Dihydro-1,4-benzodioxin-5-amine (1.0 equiv)

  • Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv)

  • Solvent : Dichloromethane (DCM) at 0°C

  • Catalyst : FeCl₃ (0.05 equiv)

  • Reaction Time : 12 hours

  • Workup : Quench with NaHCO₃, extract with DCM, dry over MgSO₄

  • Yield : 68–72% (crude), 62% after recrystallization

Challenges :

  • Competing bromination at adjacent positions (e.g., 6- or 8-positions) necessitates careful stoichiometric control.

  • Over-bromination can occur if excess NBS is used.

Nitro Reduction Pathway

An alternative route involves bromination followed by nitro group reduction:

Step 1: Nitration of 2,3-Dihydro-1,4-Benzodioxin

  • Reagents : HNO₃/H₂SO₄ (1:3 v/v) at 50°C

  • Product : 5-Nitro-2,3-dihydro-1,4-benzodioxin (89% yield)

Step 2: Regioselective Bromination

  • Brominating Agent : Br₂ (1.05 equiv) in acetic acid

  • Temperature : 40°C, 6 hours

  • Product : 7-Bromo-5-nitro-2,3-dihydro-1,4-benzodioxin (74% yield)

Step 3: Catalytic Hydrogenation

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C

  • Product : 7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine (82% yield)

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt enhances stability and solubility. The process typically involves:

Protocol :

  • Free Base : 7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine (1.0 equiv)

  • Acid : HCl gas bubbled into anhydrous diethyl ether

  • Temperature : 0–5°C (to prevent decomposition)

  • Precipitation : Salt forms as a white crystalline solid

  • Yield : 95–98%

  • Purity : >99% (by HPLC)

Analytical Characterization

Critical quality control parameters for the hydrochloride salt include:

Parameter Method Specification
Appearance VisualWhite to off-white crystalline powder
Melting Point DSC198–202°C
Purity (HPLC) Reverse-phase HPLC≥99.0%
Water Content Karl Fischer≤0.5% w/w
Residual Solvents GC-MS<500 ppm (ether, DCM)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Bromination (NBS)6298ModerateHigh
Nitro Reduction Pathway8299HighModerate

Key Observations :

  • The nitro reduction pathway offers superior yield and scalability but requires additional steps.

  • Direct bromination is cost-effective but less regioselective.

Industrial-Scale Considerations

For bulk production, the nitro reduction pathway is preferred due to:

  • Reproducibility : Consistent regioselectivity across batches.

  • Purification Simplicity : Crystalline intermediates facilitate isolation.

  • Regulatory Compliance : Lower residual solvent risks compared to halogenated solvents in direct bromination.

Emerging Methodologies

Recent advances explore enzymatic bromination and flow chemistry to improve efficiency:

  • Enzymatic Bromination : Haloperoxidases achieve 80% yield with water as a solvent, reducing environmental impact.

  • Continuous Flow Systems : Reduce reaction times from hours to minutes via precise temperature and stoichiometry control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing diverse functional groups:

Reaction Type Conditions Products Reference
Sulfonamide formationAlkaline aqueous medium (pH 9–10)N-(2,3-dihydrobenzo dioxin-6-yl)-4-methylbenzenesulfonamide derivatives
Acetamide couplingDMF, LiH, 25°C2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}acetamides

Example procedure from :

  • Step 1 : React with 4-methylbenzenesulfonyl chloride in 10% Na₂CO₃ (pH 9–10) to form sulfonamide intermediates.

  • Step 2 : Treat with 2-bromo-N-(substituted-phenyl)acetamides in DMF/LiH to yield acetamide derivatives.

Redox Reactions

The benzodioxin core and substituents participate in oxidation and reduction processes:

Reaction Type Reagents/Conditions Outcome Reference
OxidationNot explicitly documentedLikely formation of quinone-like oxides (inferred)
ReductionCatalytic hydrogenationDehalogenation (Br → H) or amine reduction (analogous)

Coupling Reactions

The amine group facilitates coupling with electrophilic partners, enabling complex heterocycle synthesis:

Reaction Partner Conditions Product Reference
2-BromoacetamidesDMF, LiH, 3–4 h stirringN-substituted acetamides with aryl groups
Sulfonyl chloridesAqueous Na₂CO₃, RTSulfonamide derivatives with enhanced bioactivity

Stability and Side Reactions

  • pH Sensitivity : Precipitates at pH 2 during synthesis, indicating protonation-dependent solubility .

  • Thermal Stability : Reactions conducted at 25°C suggest moderate thermal stab

Scientific Research Applications

Chemical Applications

1. Synthetic Intermediate
7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including substitution reactions where the bromine atom can be replaced by other functional groups.

2. Reaction Mechanisms
The compound undergoes several types of chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction : It can be oxidized or reduced to yield different derivatives depending on the reagents used.

Biological Applications

1. Antibacterial and Antifungal Properties
Research indicates that 7-bromo-2,3-dihydro-1,4-benzodioxin derivatives exhibit potential antibacterial and antifungal activities. These properties make them candidates for further investigation in the development of new antimicrobial agents .

2. Enzyme Inhibition Studies
Studies have highlighted the compound's role in inhibiting enzymes relevant to diseases such as Alzheimer’s disease (AD). Compounds derived from 7-bromo-2,3-dihydro-1,4-benzodioxin have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are critical targets in AD treatment .

Medicinal Applications

1. Therapeutic Potential
The compound has been investigated for its therapeutic properties against various diseases. Notably, it is being studied as a potential treatment for Hsp90 inhibitor-sensitive conditions such as certain cancers and fibrogenetic disorders . The mechanism of action involves interaction with specific molecular targets, which may lead to significant biological effects.

2. Anti-Cancer Activity
Research has suggested that derivatives of this compound possess broad-spectrum antitumor activity. For instance, sulfonamide derivatives synthesized from 7-bromo-2,3-dihydro-1,4-benzodioxin have shown promising results in inhibiting tumor cell proliferation compared to conventional anticancer drugs .

Comparative Analysis of Related Compounds

Compound Application Mechanism of Action Therapeutic Use
This compoundAntibacterial, antifungalEnzyme inhibitionAlzheimer's disease
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAnti-proliferativeEnzyme inhibitionCancer treatment
Sulfonamide derivativesAntitumorCytotoxic effectsBroad-spectrum anti-cancer activity

Mechanism of Action

The mechanism by which 7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the specific biological system and the intended application.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride
  • CAS Number : 297757-46-1
  • Molecular Formula: C₈H₈BrNO₂·HCl
  • Molecular Weight : 266.52 g/mol
  • Structural Features : The compound consists of a benzodioxin core (a fused benzene ring with two oxygen atoms in a 1,4-dioxane configuration), substituted with a bromine atom at position 7 and an amine group at position 3. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Comparison with Structural Analogs

Benzodioxin and Benzodithiazine Derivatives

The target compound shares structural similarities with benzodithiazine derivatives () and other halogenated benzodioxins (). Key differences lie in substituent patterns and pharmacological effects:

Compound Core Structure Substituents Melting Point (°C) Key Functional Groups
Target Compound Benzodioxin Br (C7), NH₂ (C5), HCl N/A Amine, Bromine, HCl salt
Compound 10 () Benzodithiazine Br (Ph), OH, OCH₃ 311–312 (dec.) Hydroxy, Methoxy, C=N
Compound 11 () Benzodithiazine Br, Cl (Ph), OH 337–338 (dec.) Hydroxy, Bromine, Chlorine
7-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one () Indenone Br (C7), OCH₃ (C6) N/A Ketone, Methoxy, Bromine

Structural Insights :

  • Halogen Effects : Bromine at position 7 in the target compound enhances steric bulk and electron-withdrawing properties compared to chlorine or methoxy groups in analogs. This may influence receptor binding kinetics .
  • Salt Forms: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs like those in , which lack salt forms .

Pharmacological Analogs: 5-HT₁A Receptor Antagonists

The target compound is structurally related to clinically relevant 5-HT₁A antagonists, though differences in core structures and substituents dictate distinct therapeutic profiles:

Compound Core Structure Substituents Molecular Weight (g/mol) Indication
Target Compound Benzodioxin Br (C7), NH₂ (C5), HCl 266.52 Intermediate for CNS drugs
Lecozotan Hydrochloride () Benzodioxin + Piperazine Cyano, Pyridinyl, Piperazine 520.00 Alzheimer’s disease
WB 4101 () Benzodioxin Dimethoxyphenoxy, Ethylamine N/A Research (α-adrenergic antagonist)

Functional Insights :

  • Piperazine Linkage : Lecozotan’s piperazine moiety (absent in the target compound) enhances binding to 5-HT₁A receptors, demonstrating how extended side chains improve receptor affinity .
  • Bromine vs. Methoxy : The bromine in the target compound may confer greater metabolic stability compared to WB 4101’s methoxy groups, which are prone to demethylation .

Pricing and Availability

Compound Supplier Quantity Price (USD) Status
Target Compound () Santa Cruz Biotechnology 250 mg $188.00 Available
2,3-Dihydro-1,4-benzodioxin-5-amine HCl () CymitQuimica 10 g €552.00 Available
Tert-butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate () CymitQuimica 500 mg Discontinued Discontinued

Market Insights :

  • The target compound’s niche availability and high cost reflect its specialized role in drug discovery .
  • Discontinued analogs () highlight challenges in synthesizing brominated benzodioxin derivatives at scale.

Biological Activity

7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, particularly in the realm of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₉BrClNO₂
  • Molecular Weight : 266.52 g/mol
  • CAS Number : 16081-48-4
  • InChI Key : BDVLYXMTGKQUPL-UHFFFAOYSA-N

The compound has been studied for its potential role as an inhibitor of various protein kinases, particularly DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). DYRK1A is implicated in several cellular processes, including cell proliferation and differentiation. Inhibition of this kinase can lead to significant therapeutic effects in oncological settings.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits notable inhibitory activity against DYRK1A. For instance:

CompoundIC₅₀ (μM)Target Kinase
This compound0.090DYRK1A
Harmine (positive control)0.028DYRK1A

These results indicate that the compound's structure allows it to effectively compete with ATP for binding at the active site of the kinase, thereby inhibiting its function .

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated using various cancer cell lines. The results are summarized in the following table:

Cell LineIC₅₀ (μM)Observations
Huh7<10Significant reduction in viability
Caco2<8Strong antitumor activity
MDA-MB 231>10Limited effect observed
HCT116<6Effective against colorectal carcinoma

The compound showed promising results particularly against hepatocellular carcinoma (Huh7) and colorectal adenocarcinoma (Caco2), suggesting its potential as an anticancer agent .

Case Studies

In a study focused on the synthesis and evaluation of related compounds, derivatives of 7-bromo-2,3-dihydro-1,4-benzodioxin were tested for their kinase inhibition properties. The study highlighted that modifications to the benzodioxin structure could enhance or diminish inhibitory activity against DYRK1A and other kinases.

One notable case involved a derivative that maintained a sub-micromolar IC₅₀ value against DYRK1A while showing reduced toxicity profiles in preliminary animal studies. This suggests that structural optimization can lead to more effective and safer therapeutic agents derived from the parent compound .

Q & A

Q. What are the optimal synthetic routes for 7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride, and how can yield be maximized?

  • Methodological Answer : Synthetic optimization requires factorial design to assess variables (e.g., temperature, solvent polarity, catalyst loading). For brominated benzodioxin derivatives, coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution are common . Orthogonal experimental design (e.g., Taguchi methods) can systematically optimize conditions while minimizing trials . Post-synthesis, HPLC or GC-MS validates purity (>95% threshold recommended for academic studies) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR (¹H/¹³C) to confirm substitution patterns and amine protonation.
  • X-ray crystallography for absolute configuration validation (if crystalline).
  • HPLC-UV/HRMS for purity assessment (retention time alignment with standards) .
    Cross-referencing with computational NMR chemical shift predictions (DFT calculations) enhances reliability .

Q. What are the standard protocols for solubility and stability testing under varying pH/temperature?

  • Methodological Answer : Conduct kinetic solubility assays in buffered solutions (pH 1–12) using UV-Vis spectroscopy. Accelerated stability studies (40–60°C, 75% RH) over 1–4 weeks, with LC-MS monitoring for degradation byproducts. Statistical regression models (e.g., Arrhenius plots) predict shelf-life .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Combine experimental kinetics (stopped-flow UV-Vis) with computational reaction path searches (density functional theory, DFT). ICReDD’s workflow integrates quantum chemical calculations to map transition states and intermediates, narrowing experimental conditions . Isotopic labeling (e.g., ²H/¹⁵N) can trace reaction pathways .

Q. What strategies resolve contradictions between experimental spectroscopic data and theoretical predictions?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Employ:
  • Implicit/Explicit Solvent Models in DFT to refine computational predictions.
  • Dynamic NMR to detect rotational barriers or tautomerism .
    Cross-validate with alternative techniques (e.g., IR/Raman for functional groups) .

Q. How can AI-driven platforms enhance reaction optimization or property prediction for this compound?

  • Methodological Answer : Implement COMSOL Multiphysics or similar tools for virtual screening of reaction parameters (e.g., solvent selection, catalyst efficiency). Machine learning models trained on brominated heterocycle datasets predict physicochemical properties (logP, pKa) . Autonomous laboratories enable real-time feedback loops between simulation and experimentation .

Data Integration & Experimental Design

Q. What factorial design approaches are suitable for multi-objective optimization (e.g., yield vs. purity)?

  • Methodological Answer : Use a central composite design (CCD) to model interactions between ≥3 variables. Response surface methodology (RSM) balances competing objectives (e.g., maximizing yield while minimizing byproducts). Pareto front analysis identifies optimal trade-offs .

Q. How can researchers design experiments to validate hypothesized biological or catalytic applications?

  • Methodological Answer : For bioactivity studies:
  • Dose-response assays (IC50/EC50 determination) with controls for false positives.
  • Molecular docking (AutoDock Vina) to predict target binding.
    For catalysis: Operando spectroscopy (e.g., in situ FTIR) tracks intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.